

Lanicemine and Ketamine: A Comparative Analysis of Side Effect Profiles

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Compound of Interest

Compound Name: *Lanicemine*

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This guide provides an objective comparison of the side effect profiles of **lanicemine** and ketamine, two N-methyl-D-aspartate (NMDA) receptor antagonists investigated for their rapid-acting antidepressant effects. While both compounds share a primary mechanism of action, their distinct pharmacological properties result in notable differences in their adverse event profiles, a critical consideration in the development of novel therapeutics for treatment-resistant depression. This analysis is supported by experimental data from clinical trials to inform ongoing research and drug development efforts.

Quantitative Comparison of Side Effect Profiles

The following table summarizes the quantitative data on the incidence of key side effects observed in clinical trials comparing **lanicemine** and ketamine. The data highlights the significantly lower propensity of **lanicemine** to induce psychotomimetic and dissociative effects, a primary goal in its development.

Side Effect Category	Specific Adverse Event	Lanicemine (100 mg)	Lanicemine (150 mg)	Ketamine (0.5 mg/kg)	Placebo	Citation
Psychotomimetic/ Dissociative	Dissociative Symptoms (CADSS total score increase)	Not Significantly Different from Placebo	Not Significantly Different from Placebo	Significant Increase vs. Placebo (p<0.01 at 1h)	-	[1]
Feeling Abnormal, Disinhibition, Illusion, Dissociation	-	11% (n=2)	24% (n=4)	-	[1]	
Visual Hallucination	-	5% (n=1)	0%	-	[1]	
Cardiovascular	Increased Supine Systolic Blood Pressure (≥20 mm Hg)	37% (n=19)	55% (n=28)	-	26% (n=13)	[1]
Syncope due to Orthostatic Hypotension	No Serious Adverse Events Reported	No Serious Adverse Events Reported	2 Serious Adverse Events	-	[1]	
General	Dizziness	49%	37%	-	12%	[1]

Experimental Protocols

The data presented in this guide are primarily derived from randomized, double-blind, placebo-controlled clinical trials. The methodologies employed in these studies are crucial for understanding the validity and implications of the findings.

Assessment of Psychotomimetic and Dissociative Effects

A key instrument used to quantify the psychotomimetic and dissociative side effects of NMDA receptor antagonists is the Clinician-Administered Dissociative States Scale (CADSS).

- Protocol: The CADSS is a 23-item, clinician-rated scale designed to measure the severity of dissociative symptoms.[2] Each item is scored on a scale from 0 (not at all) to 4 (extreme).[2] In comparative clinical trials, the CADSS is typically administered at baseline and at various time points during and after the infusion of the study drug (e.g., **lanicemine**, ketamine, or placebo).[1] The change from baseline in the total CADSS score is a primary endpoint for assessing dissociative effects.[1]

Cardiovascular Monitoring

Continuous monitoring of cardiovascular parameters is a standard safety measure in clinical trials involving ketamine and related compounds.

- Protocol: Vital signs, including systolic and diastolic blood pressure and heart rate, are measured at regular intervals before, during, and after drug administration.[1] Protocol-defined hemodynamic changes, such as a significant increase in blood pressure, are recorded as adverse events.[3] In some studies, electrocardiograms (ECGs) are also performed to monitor for any cardiac abnormalities.[1]

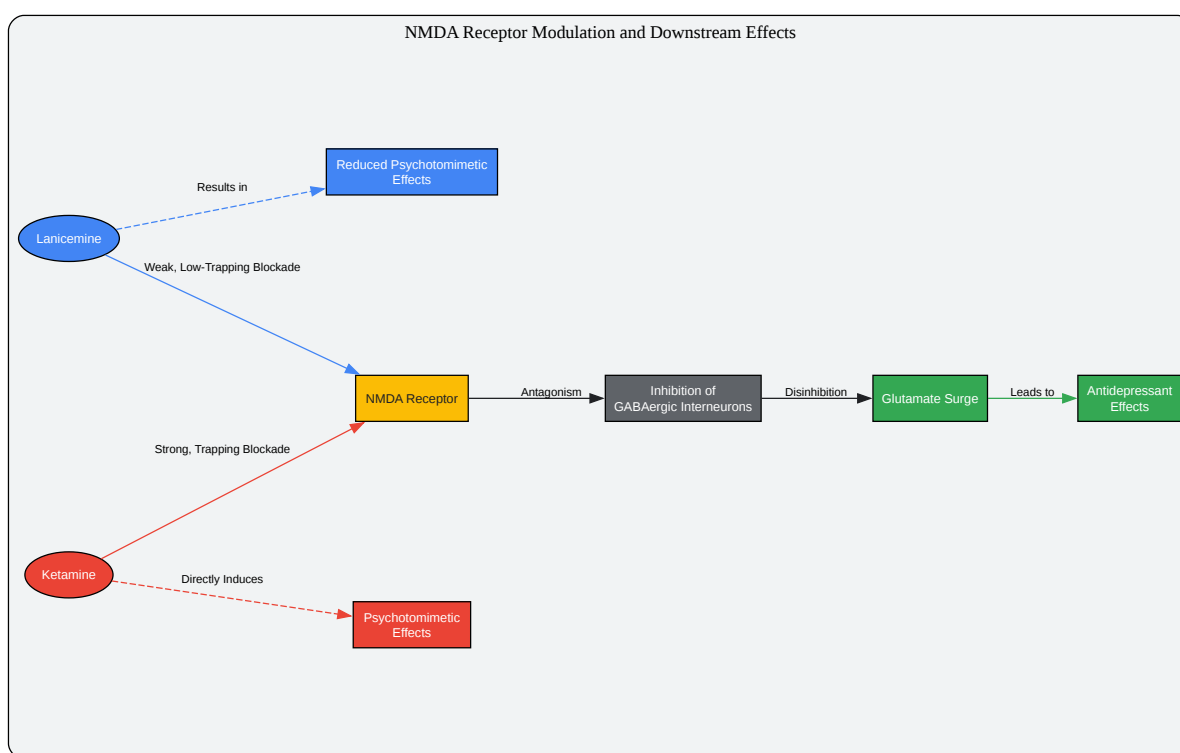
General Adverse Event Monitoring

The overall safety and tolerability are assessed by systematically recording all adverse events.

- Protocol: Participants are monitored for any untoward medical occurrences, which are classified by system organ class and preferred term. The incidence, severity, and perceived relationship to the study drug are documented. This data is collected through spontaneous reporting by the participants and by direct questioning from the clinical staff throughout the study period.[3][4]

Signaling Pathways and Mechanism of Differential Side Effects

The differing side effect profiles of **lanicemine** and ketamine can be attributed to their distinct interactions with the NMDA receptor. Ketamine is a channel blocker, while **lanicemine** is characterized as a low-trapping NMDA receptor antagonist.[5] This difference in binding kinetics is thought to underlie **lanicemine**'s reduced psychotomimetic potential.



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References

- 1. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute psychoactive effects of intravenous ketamine during treatment of mood disorders: Analysis of the Clinician Administered Dissociative State Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketamine safety and tolerability in clinical trials for treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lanicemine - Wikipedia [en.wikipedia.org]
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